1-(4-METHOXYPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA
Description
1-(4-Methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is a urea derivative featuring a 4-methoxyphenyl group and a 3-methoxythiolan-3-ylmethyl substituent.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-12-5-3-11(4-6-12)16-13(17)15-9-14(19-2)7-8-20-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAALBFPKDYRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of key intermediates. For instance, the initial step might involve the reaction between a substituted thiol and an appropriate urea derivative under controlled conditions to yield the target compound with high purity and yield. The synthetic pathway can be summarized as follows:
- Formation of Thiol Intermediate : The thiol component is synthesized using a mild heating method with potassium hydroxide.
- Alkylation Reaction : The thiol reacts with a chloro-substituted urea derivative, leading to the formation of the desired urea compound.
- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high quality.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For example, studies have demonstrated that derivatives containing methoxyphenyl groups can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 15.2 | Apoptosis induction |
| Similar Derivative A | MCF-7 (Breast) | 10.5 | Cell cycle arrest |
| Similar Derivative B | HeLa (Cervical) | 12.0 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise in antimicrobial assays. Preliminary studies suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The potential mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
Comparison with Similar Compounds
Key Contrasts and Limitations
- Electronic Properties: Thiolan (non-aromatic) vs. thiazole (aromatic) alters electron distribution and binding modes.
- Synthetic Accessibility : The triazine-based compound requires multi-step synthesis, whereas thiolan-containing compounds may face challenges in stereochemical control.
- Bioactivity Gaps : Direct data for the target compound are absent; inferences rely on structural parallels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
